Cas no 110402-20-5 (2-Amino-3-mercaptopyridine)

2-Amino-3-mercaptopyridine is a heterocyclic compound featuring both amino and thiol functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its reactive sites allow for selective modifications, enabling the formation of thioethers, metal complexes, and other derivatives. The compound is particularly valuable in the development of biologically active molecules, including potential drug candidates, due to its ability to participate in diverse chemical transformations. Its stability under controlled conditions and compatibility with various reaction conditions further enhance its utility in research and industrial settings. This compound is commonly employed in coordination chemistry, medicinal chemistry, and material science applications.
2-Amino-3-mercaptopyridine structure
2-Amino-3-mercaptopyridine structure
Product Name:2-Amino-3-mercaptopyridine
CAS No:110402-20-5
MF:C5H6N2S
MW:126.179539203644
MDL:MFCD11706988
CID:128803
PubChem ID:13911673
Update Time:2025-06-08

2-Amino-3-mercaptopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-mercaptopyridine
    • 2-aminopyridine-3-thiol
    • 3-Pyridinethiol, 2-amino
    • 3-Pyridinethiol,2-amino-
    • 2-azanylpyridine-3-thiol
    • amino-mercaptopyridine
    • 2-Amino-3-pyridinethio
    • 2-aMinopyridin-3-thiol
    • 2-Amino-3-pyridinethiol
    • 3-Pyridinethiol,2-amino-(9CI)
    • A802186
    • SCHEMBL1394980
    • 3-Pyridinethiol, 2-amino-
    • AC-27266
    • AMY16175
    • AKOS006345791
    • W-204733
    • 110402-20-5
    • AB64540
    • o-amino mercapto pyridine
    • DTXSID90552381
    • FT-0645654
    • MDL: MFCD11706988
    • Inchi: 1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)
    • InChI Key: XKWQAXGDFYIFMB-UHFFFAOYSA-N
    • SMILES: SC1=CC=CN=C1N

Computed Properties

  • Exact Mass: 126.02500
  • Monoisotopic Mass: 126.02516937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 39.9Ų

Experimental Properties

  • Density: 1.293
  • Melting Point: 158-162 °C
  • Boiling Point: 258.9°C at 760 mmHg
  • Flash Point: 110.4°C
  • Refractive Index: 1.677
  • PSA: 77.71000
  • LogP: 1.53370
  • pka: 3.26±0.48(Predicted)

2-Amino-3-mercaptopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Amino-3-mercaptopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-Amino-3-mercaptopyridine

Introduction to 2-Amino-3-mercaptopyridine (CAS No. 110402-20-5)

2-Amino-3-mercaptopyridine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis due to its versatile structural framework. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 110402-20-5, features both an amino group and a thiol group attached to a pyridine ring, making it a valuable intermediate in the development of various bioactive molecules. The unique combination of functional groups in 2-amino-3-mercaptopyridine allows for diverse chemical transformations, enabling its application in synthesizing complex pharmacophores.

The structural motif of 2-amino-3-mercaptopyridine positions it as a key building block in medicinal chemistry. The presence of both nitrogen and sulfur atoms in the pyridine ring enhances its reactivity, facilitating nucleophilic substitution reactions and coordination with metal ions. These properties make it particularly useful in the design of metal-based drugs and catalysts, where its ability to chelate metals can be leveraged for therapeutic effects.

Recent advancements in synthetic methodologies have further expanded the utility of 2-amino-3-mercaptopyridine. Researchers have developed novel approaches to functionalize this compound, enabling the introduction of additional substituents at specific positions on the pyridine ring. Such modifications have led to the discovery of novel derivatives with enhanced biological activity. For instance, studies have shown that derivatives of 2-amino-3-mercaptopyridine exhibit promising antimicrobial and anti-inflammatory properties, making them attractive candidates for further development as therapeutic agents.

The pharmaceutical industry has been particularly interested in 2-amino-3-mercaptopyridine due to its potential role in drug discovery. Its structural features allow it to mimic natural biomolecules and interact with biological targets, such as enzymes and receptors. This capability has been exploited in the development of inhibitors for various diseases, including cancer and infectious disorders. The compound’s ability to undergo selective modifications has also made it a valuable tool in high-throughput screening campaigns aimed at identifying new lead compounds.

In addition to its pharmaceutical applications, 2-amino-3-mercaptopyridine has found utility in materials science. Its chelating properties have been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which are materials with potential applications in catalysis, gas storage, and separation technologies. The thiol group, in particular, can form stable complexes with transition metals, leading to the formation of highly stable and functional materials.

The synthesis of 2-amino-3-mercaptopyridine typically involves multi-step organic reactions that require careful control of reaction conditions. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in catalytic methods have enabled more efficient and environmentally friendly synthesis routes, reducing the reliance on hazardous reagents and solvents.

One notable area of research involving 2-amino-3-mercaptopyridine is its application in the development of antiviral agents. The pyridine ring’s ability to interact with viral proteins has been explored as a means to inhibit viral replication. Researchers have designed derivatives of 2-amino-3-mercaptopyridine that specifically target viral enzymes or structural proteins, disrupting their function and thereby preventing viral propagation.

The compound’s role in medicinal chemistry has also led to investigations into its potential as an anticancer agent. Studies have demonstrated that certain derivatives of 2-amino-3-meraptopyridine can induce apoptosis in cancer cells by interfering with critical cellular pathways. These findings have prompted further research into optimizing such derivatives for clinical use.

The environmental impact of synthesizing and using 2-amino-3-meraptopyridine is another consideration that has driven innovation in synthetic chemistry. Green chemistry principles have been applied to develop more sustainable methods for producing this compound, emphasizing atom economy, reduced waste generation, and minimal use of toxic reagents.

In conclusion, 2-amino - 3 - mercaptopy rid ine ( CAS No . 11040 2 - 20 - 5 ) is a multifunctional compound with broad applications across pharmaceuticals , materials science , and biotechnology . Its unique structural features , coupled with recent advances in synthetic methodologies , make it a valuable scaffold for developing novel bioactive molecules . As research continues , the potential applications of this compound are expected to expand further , contributing to advancements in medicine and technology . p >

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